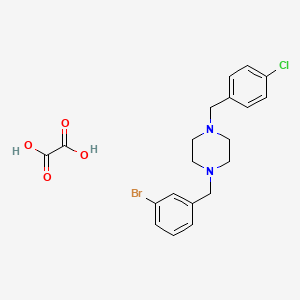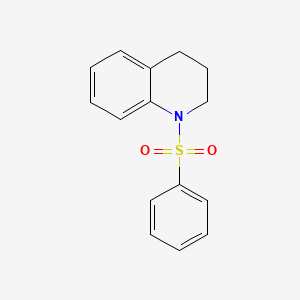![molecular formula C23H22O4 B5112738 {4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone, commonly known as MPP, is a synthetic compound that has been widely used in scientific research. MPP is a member of the aryl ketone family and has been found to have various biological and physiological effects.
Mecanismo De Acción
MPP inhibits the mitochondrial complex I enzyme by binding to the NADH binding site. This results in a decrease in the production of ATP and an increase in the production of reactive oxygen species (ROS). The increase in ROS production can lead to oxidative stress, which can cause damage to cellular components, including DNA, proteins, and lipids.
Biochemical and Physiological Effects:
MPP has been found to have various biochemical and physiological effects. MPP has been shown to induce apoptosis, a process of programmed cell death, in various cell types. MPP has also been found to cause mitochondrial dysfunction and oxidative stress, which can lead to cell death. MPP has been used to study the effects of oxidative stress on aging and the role of mitochondria in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for lab experiments. MPP is a potent inhibitor of complex I, which makes it an excellent tool for studying the role of complex I in various biological and physiological processes. MPP is also a stable compound that can be easily synthesized and purified. However, there are also limitations to using MPP in lab experiments. MPP can be toxic to cells at high concentrations, which can lead to cell death. MPP can also cause mitochondrial dysfunction, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on MPP. One direction is to study the role of MPP in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to study the effects of MPP on aging and the role of mitochondria in the aging process. Finally, there is a need to develop new compounds that are more specific inhibitors of complex I and have fewer side effects than MPP.
Conclusion:
In conclusion, {4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone, or MPP, is a synthetic compound that has been widely used in scientific research. MPP is a potent inhibitor of the mitochondrial complex I enzyme and has been used to study various biological and physiological processes. MPP has several advantages for lab experiments, but there are also limitations to using MPP. Future research directions include studying the role of MPP in neurodegenerative diseases, aging, and developing new compounds that are more specific inhibitors of complex I.
Métodos De Síntesis
MPP can be synthesized using a multistep process that involves the reaction of 3-methoxyphenol with 3-chloropropylphenyl ether, followed by the reaction of the resulting product with benzoyl chloride. The final product is then purified using column chromatography. The purity of the final product is essential for scientific research applications.
Aplicaciones Científicas De Investigación
MPP has been widely used in scientific research as a tool to study various biological and physiological processes. MPP has been found to be a potent inhibitor of the mitochondrial complex I enzyme, which is involved in the production of ATP. MPP has been used to study the role of complex I in various diseases, including Parkinson's disease and Alzheimer's disease. MPP has also been used to study the effects of oxidative stress on cellular function and the role of mitochondria in aging.
Propiedades
IUPAC Name |
[4-[3-(3-methoxyphenoxy)propoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-21-9-5-10-22(17-21)27-16-6-15-26-20-13-11-19(12-14-20)23(24)18-7-3-2-4-8-18/h2-5,7-14,17H,6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIDPVJWIHBBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-(3-Methoxyphenoxy)propoxy]phenyl]-phenylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)


![4-[(2-furylmethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5112680.png)

![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)
![3-(3,5-dimethylbenzyl)-4-[(4-iodophenyl)amino]-2-methyl-4-oxobutanoic acid](/img/structure/B5112686.png)
![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)

![N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)
![1-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B5112734.png)
![1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)